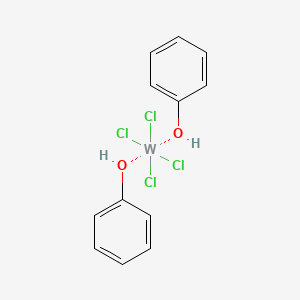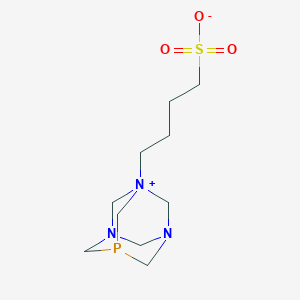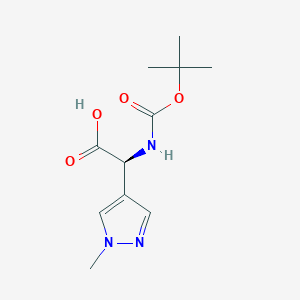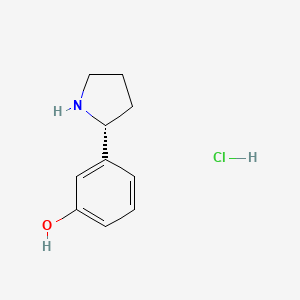![molecular formula C11H19NO5 B6295261 (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 2165699-77-2](/img/structure/B6295261.png)
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as the Boc group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The Boc group in this compound has the formula C5H9O2 . It is a protecting group used in organic synthesis . The exact 3D arrangement of atoms in a molecule is referred to as its absolute configuration .Chemical Reactions Analysis
The Boc group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Applications De Recherche Scientifique
Crystal Structure and Computational Studies
The compound (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid has been utilized in studies focusing on crystal structures and computational analysis. For instance, the crystal structure and stereochemistry of related compounds have been investigated, providing insights into their molecular conformations and interactions (Jing Yuan et al., 2010). Additionally, computational studies have explored the electronic properties and reactivity parameters of these compounds, contributing to our understanding of their chemical behavior (R. M. Jagtap et al., 2016).
Synthesis and Stereochemical Analysis
This compound has been a subject of research in synthesis and stereochemical analysis. Studies have focused on developing methods for the quantitative determination of the enantiomeric purity of similar proline derivatives, which are important building blocks in organic synthesis. These methods include enantioselective chromatography and spectroscopy techniques, essential for analyzing the chiral purity of these compounds (Y. Xiang & G. Sluggett, 2010).
Application in Organic Synthesis
The compound and its derivatives are used extensively in organic synthesis. For instance, they serve as intermediates in the synthesis of various amino acid derivatives and are employed in catalytic reactions such as carbonylation. These applications underscore their importance as versatile building blocks in the preparation of a wide range of organic molecules (Xiao‐Feng Wu & H. Neumann, 2012).
Biotechnological Applications
Biotechnological applications of similar carboxylic acids have been explored, particularly in the context of green chemistry and renewable resources. These compounds are used as educts for the chemical synthesis of various bioactive molecules, highlighting the potential of biotechnologically produced acids in sustainable organic synthesis (A. Aurich et al., 2012).
Orientations Futures
The development of more efficient, versatile, and sustainable methods for the synthesis of compounds like “(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a promising area of research . The use of flow microreactor systems represents a significant advancement in this field .
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl (t-boc) group, a significant component of this compound, is known to act as aprotecting group . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The t-Boc group in the compound serves as a protecting group, which shields reactive sites in a molecule while a chemical reaction occurs at a different reactive site . The t-Boc group can be added to various organic compounds, enhancing their stability and reactivity .
Biochemical Pathways
The t-boc group’s unique reactivity pattern is highlighted by its characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s stability and reactivity .
Result of Action
The introduction of the t-boc group into a molecule can lead to chemoselectivity in a subsequent chemical reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency and versatility of introducing the t-Boc group into various organic compounds have been enhanced using flow microreactor systems .
Propriétés
IUPAC Name |
(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295215.png)


![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295235.png)



